3-Methanesulfonyl-3-methylbutan-1-amine

Catalog No.
S13807518
CAS No.
M.F
C6H15NO2S
M. Wt
165.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methanesulfonyl-3-methylbutan-1-amine

Product Name

3-Methanesulfonyl-3-methylbutan-1-amine

IUPAC Name

3-methyl-3-methylsulfonylbutan-1-amine

Molecular Formula

C6H15NO2S

Molecular Weight

165.26 g/mol

InChI

InChI=1S/C6H15NO2S/c1-6(2,4-5-7)10(3,8)9/h4-5,7H2,1-3H3

InChI Key

GXZIWHJOTUPHLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)S(=O)(=O)C

3-Methanesulfonyl-3-methylbutan-1-amine is an organic compound characterized by the presence of a methanesulfonyl group attached to a 3-methylbutan-1-amine backbone. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmaceutical agents. The structural formula can be represented as C6H13NO2SC_6H_{13}NO_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The chemical reactivity of 3-Methanesulfonyl-3-methylbutan-1-amine can be categorized into several types of reactions:

  • Oxidation: The amine group may be oxidized to form imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Under reducing conditions, this compound can yield secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, where it replaces other functional groups in the molecule.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research into the biological activity of 3-Methanesulfonyl-3-methylbutan-1-amine is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit activity against various biological targets, including:

  • Antimicrobial Activity: Preliminary studies indicate potential antibacterial and antifungal properties.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as monoamine oxidase, which could influence neurotransmitter levels in the brain.

Further investigation is necessary to fully elucidate its biological effects and therapeutic potential.

The synthesis of 3-Methanesulfonyl-3-methylbutan-1-amine can be achieved through several methods:

  • Direct Sulfonylation: Reaction of 3-methylbutan-1-amine with methanesulfonyl chloride under basic conditions can yield the desired sulfonamide.
  • Reductive Amination: A more complex synthetic route involves the reaction of an appropriate ketone with methanesulfonamide and a reducing agent to form the amine.
  • Nucleophilic Substitution: Utilizing nucleophilic substitution reactions on sulfonyl chlorides or sulfonamides can also lead to the formation of this compound.

These methods emphasize the compound's synthetic accessibility for research and application purposes.

3-Methanesulfonyl-3-methylbutan-1-amine has potential applications in various fields:

  • Pharmaceutical Development: It serves as a precursor for synthesizing bioactive molecules and drugs.
  • Chemical Research: Its unique structure allows it to be used as a reagent in organic synthesis and chemical transformations.

The versatility of this compound makes it an attractive candidate for further exploration in medicinal chemistry.

Interaction studies involving 3-Methanesulfonyl-3-methylbutan-1-amine focus on its binding affinity to various biological targets. These studies typically assess:

  • Receptor Binding: Investigating how this compound interacts with neurotransmitter receptors or other enzyme targets.
  • Mechanism of Action: Understanding how it modulates biological pathways through enzyme inhibition or receptor activation.

Such studies are crucial for determining its potential therapeutic applications.

Several compounds share structural similarities with 3-Methanesulfonyl-3-methylbutan-1-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Mercapto-3-methylbutan-1-olContains a thiol groupNotable for its odorant properties
MethanesulfonamideSimple sulfonamide structureUsed primarily in medicinal chemistry
N,N-DimethylmethanesulfonamideContains dimethyl groupsExhibits different solubility and reactivity

Uniqueness: 3-Methanesulfonyl-3-methylbutan-1-amine is unique due to its specific combination of a methanesulfonyl group and a branched amine structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

165.08234989 g/mol

Monoisotopic Mass

165.08234989 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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